Ethanone, 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, rel- (9CI) Ethanone, 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, rel- (9CI)
Brand Name: Vulcanchem
CAS No.: 129940-75-6
VCID: VC0136739
InChI: InChI=1S/C9H16O2/c1-6(11)8-4-7(5-10)9(8,2)3/h7-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1
SMILES: CC(=O)C1CC(C1(C)C)CO
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

Ethanone, 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, rel- (9CI)

CAS No.: 129940-75-6

Main Products

VCID: VC0136739

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

Ethanone, 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, rel- (9CI) - 129940-75-6

CAS No. 129940-75-6
Product Name Ethanone, 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, rel- (9CI)
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone
Standard InChI InChI=1S/C9H16O2/c1-6(11)8-4-7(5-10)9(8,2)3/h7-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1
Standard InChIKey RRFQMYCDTHUGSU-SFYZADRCSA-N
Isomeric SMILES CC(=O)[C@@H]1C[C@@H](C1(C)C)CO
SMILES CC(=O)C1CC(C1(C)C)CO
Canonical SMILES CC(=O)C1CC(C1(C)C)CO
Synonyms Ethanone, 1-[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, rel- (9CI)
PubChem Compound 21576606
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator